molecular formula C21H22N2O2S2 B2367435 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1235615-00-5

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2367435
CAS RN: 1235615-00-5
M. Wt: 398.54
InChI Key: MEBPCWRILVBVHX-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O2S2 and its molecular weight is 398.54. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and similar compounds have been studied for their herbicidal activity. Specifically, derivatives with a 2-arylsubstituted oxiranylmethyl structure have been synthesized, showing that the (S)-isomers are the active forms in herbicidal tests (Hosokawa et al., 2001).

Synthesis Methods

Efficient synthesis methods for compounds related to N-(pyridin-2-ylmethyl) sulfonamides have been developed. An example is the water-promoted, palladium-catalyzed, microwave-assisted synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, offering a superior method compared to existing procedures (Zhiyou et al., 2015).

Magnetic Anisotropy in Coordination Geometry

The compound has been studied in the context of magnetic anisotropy correlated with coordination geometry variation in cobalt(ii) complexes. Systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to variations in coordination geometry, affecting uniaxial magnetic anisotropy (Wu et al., 2019).

Neuropharmacological Research

In neuropharmacology, derivatives like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowth, indicating potential therapeutic applications (Williams et al., 2010).

Antiproliferative Activity

The compound's derivatives have been assessed for antiproliferative activity against cancer cell lines. Novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety have shown higher antiproliferative activity compared to some standard drugs (Bashandy et al., 2014).

Corrosion Inhibition

Derivatives of N-(pyridin-2-ylmethyl) sulfonamides have been tested as inhibitors for mild steel corrosion in acidic solutions, demonstrating effective inhibition and providing insights into the adsorption behavior and mechanism of action (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-27(25,21-9-8-18-5-1-2-6-19(18)13-21)23(14-17-10-12-26-16-17)15-20-7-3-4-11-22-20/h3-4,7-13,16H,1-2,5-6,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBPCWRILVBVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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